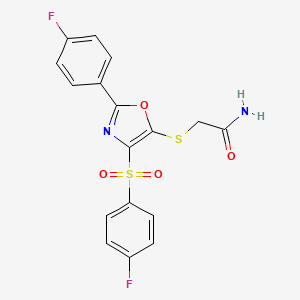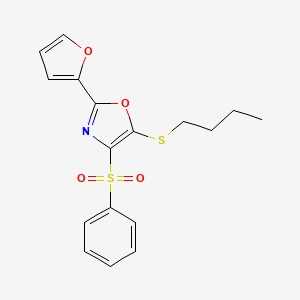![molecular formula C18H27N3O B11448026 N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11448026.png)
N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a benzimidazole ring substituted with a pentyl group and an ethyl butanamide moiety.
Preparation Methods
The synthesis of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution with Pentyl Group: The benzimidazole ring is then alkylated with a pentyl halide in the presence of a base such as potassium carbonate.
Attachment of Ethyl Butanamide Moiety: The final step involves the reaction of the substituted benzimidazole with ethyl butanoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE can be compared with other benzimidazole derivatives such as:
1-Pentyl-1H-benzimidazole: Similar structure but lacks the ethyl butanamide moiety.
1-Pentyl-2-methylbenzimidazole: Contains a methyl group instead of the ethyl butanamide moiety.
1-Pentyl-1H-benzimidazol-2-yl)methanol: Contains a hydroxyl group instead of the ethyl butanamide moiety.
The uniqueness of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[1-(1-pentylbenzimidazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C18H27N3O/c1-4-6-9-13-21-16-12-8-7-11-15(16)20-18(21)14(3)19-17(22)10-5-2/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,19,22) |
InChI Key |
RQFWZPXEUTYUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447946.png)
![N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11447949.png)
![6-bromo-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447960.png)
![9-(4-chlorobenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11447961.png)

![N-{[4-(4-Bromophenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B11447964.png)
![N-(2,6-dimethylphenyl)-5-[4-(methylsulfanyl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B11447967.png)
![N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11447973.png)
![ethyl 2-oxo-7-propyl-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11447991.png)

![2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide](/img/structure/B11448013.png)
![N-(2-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B11448034.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11448040.png)
![N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11448045.png)
